molecular formula C15H22O6 B13343658 (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate

(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate

Cat. No.: B13343658
M. Wt: 298.33 g/mol
InChI Key: DJCXPADCIBWQOC-BJMVGYQFSA-N
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Description

(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and multiple ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable diene precursor followed by esterification reactions. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The cyclopropane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: A similar compound with slight variations in the ester groups.

    Ethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: Another related compound with different ester substituents.

Uniqueness

(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is unique due to its specific ester configuration and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

diethyl 2-[(E)-1-ethoxy-1-oxobut-2-en-2-yl]cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C15H22O6/c1-5-10(12(16)19-6-2)11-9-15(11,13(17)20-7-3)14(18)21-8-4/h5,11H,6-9H2,1-4H3/b10-5+

InChI Key

DJCXPADCIBWQOC-BJMVGYQFSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C)/C1CC1(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC)C1CC1(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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